molecular formula C13H12FNO3 B6327015 Ethyl 3-(3-fluorophenyl)-5-methylisoxazole-4-carboxylate CAS No. 917388-62-6

Ethyl 3-(3-fluorophenyl)-5-methylisoxazole-4-carboxylate

Cat. No. B6327015
CAS RN: 917388-62-6
M. Wt: 249.24 g/mol
InChI Key: MUOSZNUSOIVVIR-UHFFFAOYSA-N
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Description

Ethyl 3-(3-fluorophenyl)-5-methylisoxazole-4-carboxylate, also known as EFC, is a compound with a wide range of applications in scientific research. It is a versatile chemical that can be used to synthesize a variety of compounds and has been used in a variety of experiments in the fields of biochemistry, physiology and pharmacology. EFC is a relatively new compound, and its potential applications are only beginning to be explored.

Scientific Research Applications

Ethyl 3-(3-fluorophenyl)-5-methylisoxazole-4-carboxylate has a wide range of applications in scientific research. It has been used in the synthesis of a variety of compounds, including aryl and alkyl esters, amides, and ethers. It has also been used in the synthesis of biologically active compounds such as inhibitors of the enzyme acetylcholinesterase. In addition, this compound has been used in the synthesis of drugs and pharmaceuticals, including antibiotics and anti-inflammatory agents.

Mechanism of Action

The mechanism of action of Ethyl 3-(3-fluorophenyl)-5-methylisoxazole-4-carboxylate is not fully understood. However, it is believed that the compound acts as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition of acetylcholinesterase leads to an increase in the levels of acetylcholine in the body, which can have a variety of effects, depending on the target tissue.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is believed that the compound has a variety of effects, depending on the target tissue. For example, it has been shown to increase the levels of acetylcholine in the brain, which can lead to increased alertness and cognitive performance. In addition, it has been shown to have an anti-inflammatory effect, which can be beneficial in the treatment of a variety of conditions.

Advantages and Limitations for Lab Experiments

One of the major advantages of using Ethyl 3-(3-fluorophenyl)-5-methylisoxazole-4-carboxylate in lab experiments is its high yield and low cost. The compound is relatively easy to synthesize and can be obtained in a high yield of up to 90%. In addition, the compound is relatively stable and can be stored for long periods of time without significant degradation. However, one of the major limitations of this compound is its potential toxicity. The compound has been shown to be toxic in high concentrations and should be handled with care in the laboratory.

Future Directions

The potential applications of Ethyl 3-(3-fluorophenyl)-5-methylisoxazole-4-carboxylate are only beginning to be explored. In the future, the compound may be used to synthesize a variety of compounds, including drugs and pharmaceuticals. In addition, the compound may be used in the development of new treatments for a variety of diseases, including Alzheimer’s disease and Parkinson’s disease. Furthermore, the compound may be used in the development of new drugs for the treatment of depression and anxiety. Finally, the compound may be used in the development of new methods for diagnosing and treating a variety of medical conditions.

properties

IUPAC Name

ethyl 3-(3-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO3/c1-3-17-13(16)11-8(2)18-15-12(11)9-5-4-6-10(14)7-9/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUOSZNUSOIVVIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(ON=C1C2=CC(=CC=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60624544
Record name Ethyl 3-(3-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60624544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

917388-62-6
Record name Ethyl 3-(3-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60624544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of (E)- and/or (Z)—N-hydroxy-3-fluoro-benzenecarboximidoyl chloride (11.1 g, 64 mmol) in diethylether (151 mL) was added ethyl 2-butynoate (7.2 g, 7.5 mL, 64 mmol) at 0° C. followed by the dropwise addition of triethylamine (7.8 g, 10.7 mL, 77 mmol) and the resulting mixture allowed to warm up to room temperature overnight. The mixture was then poured onto ice-water, and extracted with diethylether. The combined organic layers were then washed with water and brine, dried over sodium sulfate and evaporated. Purification by chromatography (SiO2, heptane:ethyl acetate=100:0 to 1:1) afforded the title compound (6.3 g, 39%) which was obtained as a white solid. MS: m/e=250.1 [M+H]+.
[Compound]
Name
( E )-
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
11.1 g
Type
reactant
Reaction Step One
Quantity
7.5 mL
Type
reactant
Reaction Step One
Quantity
151 mL
Type
solvent
Reaction Step One
Quantity
10.7 mL
Type
reactant
Reaction Step Two
Yield
39%

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